1H-苯并咪唑-2-基丙基硫醚

描述

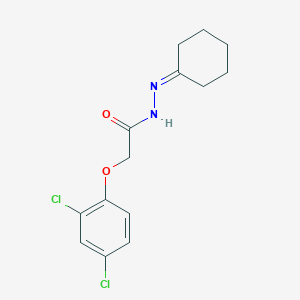

1H-benzimidazol-2-yl propyl sulfide is a chemical compound that belongs to the class of benzimidazoles . Benzimidazole is a heterocyclic aromatic organic compound, which is a bicyclic compound consisting of the fusion of benzene and imidazole .

Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis

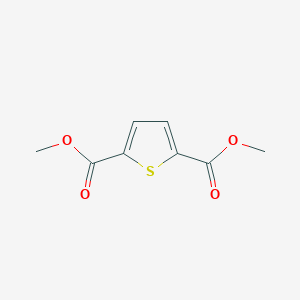

The molecular formula of 1H-benzimidazol-2-yl propyl sulfide is C10H12N2S . The molecular weight is 192.28g/mol . The InChI string representation of its structure isInChI=1S/C10H12N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3,(H,11,12) .

科学研究应用

抗氧化和酶抑制特性:苯并咪唑衍生物,包括与 1H-苯并咪唑-2-基丙基硫醚相关的衍生物,已被合成并测试了其抗氧化潜力和对乙酰胆碱酯酶、丁酰胆碱酯酶、脂氧合酶和 α-葡萄糖苷酶等酶的抑制活性。这些特性表明在制药和治疗中的潜在应用 (Taj 等人,2020)。

苯并咪唑衍生物的合成:苯并咪唑衍生物已使用不同的方法和催化剂合成,展示了它们在化学合成中的多功能性。这对于探索在医学和工业中具有潜在应用的新型化合物至关重要 (Iravani 等人,2011);(Ahmadi-Ana 等人,2012)。

结构研究和分子相互作用:对与 1H-苯并咪唑-2-基丙基硫醚相关的化合物中的弱硫相互作用和氢键的研究可以深入了解它们的结构构象,这对于药物设计和材料科学至关重要 (Esparza-Ruiz 等人,2007)。

DNA 结合和细胞毒性研究:某些基于苯并咪唑的化合物显示出 DNA 结合能力和对癌细胞系的细胞毒性作用,使其成为抗癌药物的潜在候选者 (Paul 等人,2015);(Karpińska 等人,2011)。

在抗幽门螺杆菌剂中的应用:苯并咪唑衍生物已被探索其抗菌特性,特别是对幽门螺杆菌的抗菌特性,表明它们在治疗细菌感染中的潜在用途 (Kühler 等人,2002)。

固态行为和手性光学性质:在固态中研究相关的化合物 2-丙基-1H-苯并咪唑,揭示了有趣的手性光学性质,这对材料科学和手性研究很重要 (Quesada‐Moreno 等人,2017)。

缓蚀:苯并咪唑基团,包括与 1H-苯并咪唑-2-基丙基硫醚相似的结构,已被研究其作为金属缓蚀剂的潜力,这是工业过程中有价值的应用 (Cruz 等人,2005)。

晶体工程:质子化的苯并咪唑部分已被确定为晶体工程的有用合成子,与材料科学和药物制剂有关 (Matthews 等人,2003)。

作用机制

Target of Action

2-Propylsulfanyl-1H-Benzimidazole, also known as 2-(propylsulfanyl)-1H-1,3-benzodiazole or 1H-benzimidazol-2-yl propyl sulfide, is a type of 2-substituted benzimidazole . Benzimidazoles have been found to exhibit diverse anticancer activities . The primary targets of these compounds are often cancer cells . The specific targets can vary depending on the substitution pattern around the nucleus .

Mode of Action

Benzimidazoles, in general, are known to inhibit tubulin polymerization, resulting in the loss of cytoplasmic microtubules . This leads to degenerative alterations in the tegument and intestinal cells of the target organism, diminishing its energy production and leading to immobilization .

Biochemical Pathways

Benzimidazoles are known to interfere with the functioning of essential molecules due to their skeletal resemblance with naturally occurring nucleotides . This interference can affect a wide range of biological activities, including antibacterial, antifungal, analgesic, and cardiovascular activities, in addition to anticancer activities .

Result of Action

Benzimidazoles are known to cause degenerative alterations in the cells of the target organism, leading to a decrease in energy production and immobilization .

Action Environment

This will aid in the design of more selective, potent, and multi-target anticancer compounds based on the 2-substituted benzimidazole scaffold .

属性

IUPAC Name |

2-propylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXWEMKADONAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-benzimidazol-2-yl propyl sulfide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(acetylamino)phenyl]-2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B362609.png)

![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one](/img/structure/B362610.png)

![4-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B362611.png)

![4-methoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B362634.png)

![4-{Methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B362649.png)

![4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine](/img/structure/B362653.png)

![2,7-dimethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B362658.png)

![isoindolo[2,1-a]quinazolin-5(11H)-one](/img/structure/B362662.png)

![N-[4-(acetylamino)-3-nitrophenyl]-2,2,2-trichloroacetamide](/img/structure/B362670.png)

![2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B362674.png)